molecular formula C36H22F2S3 B13140658 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene

2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene

Cat. No.: B13140658
M. Wt: 588.8 g/mol
InChI Key: CADNYBCMIYTTPU-UHFFFAOYSA-N
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Description

2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics . This compound, in particular, is characterized by the presence of fluorophenyl groups attached to the thiophene rings, which can significantly influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 2-bromo-5-[4-(4-fluorophenyl)phenyl]thiophene is reacted with a boronic acid derivative under the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions include thiophene 1,1-dioxides, dihydrothiophene derivatives, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of 2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene is largely dependent on its application. In organic electronics, the compound functions as a donor material in bulk-heterojunction organic solar cells, where it facilitates the separation and transport of charge carriers . The presence of fluorophenyl groups can enhance the electron-withdrawing properties, thereby improving the efficiency of charge separation and transport.

Properties

Molecular Formula

C36H22F2S3

Molecular Weight

588.8 g/mol

IUPAC Name

2,5-bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene

InChI

InChI=1S/C36H22F2S3/c37-29-13-9-25(10-14-29)23-1-5-27(6-2-23)31-17-19-33(39-31)35-21-22-36(41-35)34-20-18-32(40-34)28-7-3-24(4-8-28)26-11-15-30(38)16-12-26/h1-22H

InChI Key

CADNYBCMIYTTPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=C(C=C7)F

Origin of Product

United States

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